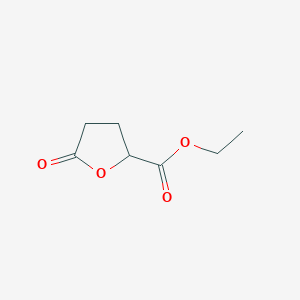

Ethyl 5-oxooxolane-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-oxooxolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-2-10-7(9)5-3-4-6(8)11-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQGWRVDIFBMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00308154, DTXSID70862556 | |

| Record name | Ethyl 5-oxooxolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_29080 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-51-8 | |

| Record name | 4-Carbethoxybutyrolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC202561 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-oxooxolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-oxooxolane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CARBETHOXYBUTYROLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ8FFC3BNY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-oxooxolane-2-carboxylate via Dieckmann Condensation of Diethyl Adipate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthesis of ethyl 5-oxooxolane-2-carboxylate, a valuable β-keto ester intermediate, through the intramolecular cyclization of diethyl adipate. The core of this transformation is the Dieckmann condensation, a robust and fundamental reaction in organic synthesis for creating five- and six-membered rings.[1][2] This document elucidates the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, discusses critical process parameters, and provides troubleshooting insights. The content is structured to deliver both theoretical understanding and practical applicability for professionals engaged in chemical synthesis and drug development.

Introduction: Significance of this compound

This compound, also known as ethyl 2-oxocyclopentanecarboxylate, is a versatile cyclic β-keto ester. Its structural features—a five-membered carbocyclic ring, a ketone, and an ester group—make it a highly valuable precursor in the synthesis of a wide array of more complex molecules.[3] The β-keto ester moiety is particularly useful, as it can be readily alkylated, hydrolyzed, and decarboxylated to yield various substituted cyclopentanones.[4][5] These cyclopentanone derivatives are core structures in numerous natural products, pharmaceuticals, and fragrances, underscoring the industrial and academic importance of an efficient synthetic route to this key intermediate.[3][4]

The Dieckmann condensation, an intramolecular variant of the Claisen condensation, stands as the most direct and classical method for this synthesis.[6][7][8] It leverages a readily available starting material, diethyl adipate, to construct the cyclopentane ring in a single, base-catalyzed step.[3]

Theoretical Framework: The Dieckmann Condensation Mechanism

The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[7][9][10] The reaction proceeds through several key mechanistic steps, which are crucial to understand for process optimization and troubleshooting.

Causality Behind Mechanistic Steps:

-

Enolate Formation: The reaction is initiated by a strong base, typically sodium ethoxide (NaOEt), which abstracts an acidic α-proton from one of the ester groups of diethyl adipate.[6][11] This step forms a resonance-stabilized enolate ion. The choice of base is critical; using an alkoxide that matches the ester's alcohol component (ethoxide for an ethyl ester) prevents transesterification, a side reaction that would lead to product mixtures.[1][4]

-

Intramolecular Nucleophilic Attack: The newly formed enolate acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the second ester group within the same molecule.[1][6] This cyclization step is a 5-exo-trig process, which is kinetically and thermodynamically favorable for forming a five-membered ring from a 1,6-diester like diethyl adipate.[4][7] The result is a cyclic tetrahedral intermediate.[11]

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion as the leaving group.[4][6] This step yields the desired cyclic β-keto ester.

-

Deprotonation of the β-Keto Ester (Driving Force): The reaction equilibrium up to this point is not strongly product-favored. However, the resulting β-keto ester has a highly acidic proton on the carbon situated between the two carbonyl groups (pKa ≈ 11 in DMSO). The ethoxide base, regenerated in the previous step, immediately and irreversibly deprotonates this position.[4][12] This final acid-base reaction is the thermodynamic driving force that shifts the entire equilibrium toward the formation of the product enolate salt.[1][4]

-

Acidic Workup: The reaction mixture, containing the sodium salt of the product, is treated with a dilute acid (e.g., HCl or H₂SO₄) during workup.[1] This step neutralizes any remaining base and protonates the enolate to yield the final, neutral this compound product.[1][6]

Visualizing the Mechanism

The following diagram illustrates the step-by-step molecular transformations in the Dieckmann condensation of diethyl adipate.

Experimental Protocol

This protocol is a representative procedure for the laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| Diethyl Adipate | 202.25 | 40.45 g (38.9 mL) | 1.0 | Purity >98% |

| Sodium Ethoxide (NaOEt) | 68.05 | 15.0 g | 1.1 | Purity >95%, handle under inert gas |

| Toluene | - | 300 mL | - | Anhydrous |

| Hydrochloric Acid (HCl) | - | ~75 mL | - | 10% aqueous solution |

| Diethyl Ether | - | 150 mL | - | For extraction |

| Brine (sat. NaCl) | - | 50 mL | - | For washing |

| Magnesium Sulfate (MgSO₄) | - | ~10 g | - | Anhydrous, for drying |

Step-by-Step Procedure

-

Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a reflux condenser (with a drying tube or inert gas inlet), a mechanical stirrer, and a pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum or in an oven and allow to cool under an inert atmosphere (e.g., nitrogen or argon).

-

Base Suspension: To the reaction flask, add anhydrous toluene (150 mL) followed by sodium ethoxide (15.0 g, 1.1 eq). Begin vigorous stirring to create a fine suspension.[13]

-

Diester Addition: In the dropping funnel, prepare a solution of diethyl adipate (40.45 g, 1.0 eq) in anhydrous toluene (150 mL). Add this solution dropwise to the stirred suspension of sodium ethoxide over a period of 1-2 hours.[1][14]

-

Causality Check: Slow addition under high-dilution conditions is crucial to favor the desired intramolecular cyclization over intermolecular polymerization, which can become a significant side reaction at high concentrations.[14]

-

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) using a heating mantle. Maintain the reflux with continued stirring for 2-4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the diethyl adipate starting material.[1][14]

-

Workup and Neutralization: Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C. Cautiously pour the cooled mixture into a beaker containing ice (~150 g) and 10% aqueous HCl (~75 mL) with stirring, until the solution is acidic to litmus paper (pH ~2-3).[13]

-

Causality Check: This step quenches the reaction, neutralizes the sodium enolate salt to form the β-keto ester, and dissolves inorganic byproducts in the aqueous phase.[1]

-

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer twice with diethyl ether (2 x 75 mL). Combine all organic layers. Wash the combined organic phase sequentially with water (50 mL) and then brine (50 mL).[13]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvents under reduced pressure using a rotary evaporator.[1]

-

Purification: The crude product is a yellowish oil. Purify the oil by vacuum distillation to obtain this compound as a colorless liquid. The product typically distills at 102-104 °C at 3 mmHg.

-

Expected Yield: 25-28 g (80-90%).

-

Process Optimization and Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Wet reagents/solvents. 2. Intermolecular polymerization. 3. Incomplete reaction. | 1. Ensure all glassware is flame-dried and solvents are anhydrous. Water hydrolyzes the ester and quenches the base.[1] 2. Maintain high dilution and add the diester slowly to the base.[14] 3. Increase reflux time and monitor reaction completion by TLC/GC.[14] |

| Product is Dark/Contaminated | 1. Side reactions from excessive heat. 2. Incomplete workup/neutralization. | 1. Maintain controlled reflux; avoid overheating. 2. Ensure the aqueous phase is distinctly acidic during workup before extraction. |

| Formation of Byproducts | 1. Transesterification. 2. Hydrolysis (saponification). | 1. Use a base with an alkoxide matching the ester (NaOEt for ethyl ester).[1][4] 2. Use strictly anhydrous conditions. |

Conclusion

The Dieckmann condensation of diethyl adipate is a highly efficient and reliable method for synthesizing this compound. A thorough understanding of the reaction mechanism, particularly the role of the base and the irreversible deprotonation step that drives the reaction to completion, is paramount for success. By carefully controlling reaction parameters such as reagent purity, concentration, and temperature, and by following a robust experimental protocol, researchers can consistently achieve high yields of this valuable synthetic intermediate. This guide provides the foundational knowledge and practical steps necessary for the successful application of this important name reaction in a professional research and development setting.

References

- BenchChem. (2025). Technical Support Center: Dieckmann Condensation of Dimethyl Adipate.

- BenchChem. (2025). Dieckmann Condensation: A Comparative Guide to 5- and 6-Membered Ring Synthesis.

- BenchChem. (n.d.). Technical Support Center: Synthesis of Ethyl 2-oxocyclopentanecarboxylate.

- Alfa Chemistry. (n.d.). Dieckmann Condensation.

- Grokipedia. (n.d.). Dieckmann condensation.

- Organic Chemistry Tutor. (n.d.). Dieckmann Condensation.

- Fiveable. (n.d.). Dimethyl Adipate Definition.

- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.

- Brainly. (2023). Synthesis of 2-oxo-cyclopentanecarboxylic acid ethyl ester.

- Filo. (2025). How will you synthesize cyclopentane from diethyl adipate?.

- Wikipedia. (n.d.). Dieckmann condensation.

- CBSE Class 12 Chemistry. (n.d.). A Dieckmann condensation of diethyl adipate was carried out.

- J&K Scientific LLC. (2025). Dieckmann Condensation.

- Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction.

- Chemistry LibreTexts. (2023). Dieckmann Condensation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. fiveable.me [fiveable.me]

- 4. grokipedia.com [grokipedia.com]

- 5. How will you synthesize cyclopentane from diethyl adipate? | Filo [askfilo.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Dieckmann Condensation [organic-chemistry.org]

- 10. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Ethyl 5-oxooxolane-2-carboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on Ethyl 5-oxooxolane-2-carboxylate (CAS No. 1126-51-8). This versatile molecule, also known as Ethyl 5-oxotetrahydrofuran-2-carboxylate, represents a valuable chiral building block and synthetic intermediate. Its unique structure, featuring a γ-lactone fused with an ethyl ester, offers multiple reaction sites for chemical modification, making it a cornerstone for the synthesis of complex heterocyclic scaffolds and pharmacologically active agents. This document provides an in-depth exploration of its chemical properties, robust synthetic protocols, characteristic reactivity, and strategic applications in medicinal chemistry.

Core Molecular Profile and Physicochemical Properties

This compound is a heterocyclic compound that belongs to the γ-lactone class of molecules.[1] Understanding its fundamental properties is critical for its effective handling, reaction design, and purification.

Identifiers and Structural Information

-

CAS Number : 1126-51-8[1]

-

IUPAC Name : this compound[1]

-

Synonyms : Ethyl 5-oxotetrahydrofuran-2-carboxylate, 4-Carbethoxybutyrolactone, γ-Carboethoxy-γ-butyrolactone[1]

-

Molecular Formula : C₇H₁₀O₄[1]

-

Molecular Weight : 158.15 g/mol [1]

-

SMILES : CCOC(=O)C1CCC(=O)O1[1]

-

InChIKey : MJQGWRVDIFBMNW-UHFFFAOYSA-N[1]

Physicochemical Data

The physical properties of a compound dictate the conditions required for its storage and manipulation in a laboratory setting. While some sources describe it as a crystalline powder, it is more commonly available and handled as a liquid at room temperature.[2]

| Property | Value | Source |

| Physical State | Liquid | [2] |

| Boiling Point | 102-104 °C at 11 mmHg | [2] |

| Density | 1.054 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.452 | [2] |

| Solubility | Soluble in ethanol, methanol, isopropanol. | [3] |

| Calculated logP | 0.255 | [4] |

Synthesis of this compound: A Protocol Grounded in Mechanistic Principles

The synthesis of this compound can be approached through several strategic disconnections. A robust and scalable method is predicated on the Michael addition, a powerful carbon-carbon bond-forming reaction. This approach offers high convergence and control over the desired chemical architecture.

Foundational Strategy: Michael Addition

The core of this synthesis involves the conjugate addition of a malonate enolate to an α,β-unsaturated ester. The resulting adduct is then poised for an intramolecular cyclization to form the target lactone. The chosen starting materials are diethyl malonate and an acrylate derivative. A more direct and efficient pathway utilizes diethyl glutaconate, which already contains the requisite carbon backbone.

Caption: Synthetic workflow via Michael Addition.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with checkpoints and explanations for key steps.

Materials:

-

Diethyl glutaconate (mixture of cis/trans) (1.0 eq)

-

Sodium ethoxide (NaOEt) (1.1 eq)

-

Anhydrous Ethanol

-

Hydrochloric Acid (1 M)

-

Diethyl ether or Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

TLC plates, GC-MS for monitoring

Procedure:

-

Apparatus Setup: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from quenching the basic catalyst and hydrolyzing the esters.

-

Base Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol. The use of a slight excess of base ensures the reaction equilibrium is driven towards the product.

-

Initiation of Reaction: Add diethyl glutaconate (1.0 eq) dropwise to the stirred solution of sodium ethoxide at room temperature. An exotherm may be observed. The reaction mixture is then heated to a gentle reflux (approx. 78 °C).

-

Reaction Monitoring: The progress of the intramolecular cyclization can be monitored by TLC or GC analysis. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.

-

Work-up - Quenching: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully add 1 M hydrochloric acid to neutralize the excess sodium ethoxide and protonate the enolate product. The pH should be adjusted to be slightly acidic (pH 5-6).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. The organic layers are combined. This step isolates the product from the aqueous phase containing salts and residual ethanol.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.[2]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its two functional groups: the γ-lactone and the ethyl ester. This duality allows for selective transformations, making it a powerful intermediate.

Caption: Key reactivity pathways of the target molecule.

Lactone Ring-Opening

The γ-lactone ring, while thermodynamically stable compared to larger lactones, is susceptible to nucleophilic attack, leading to ring-opening.[5]

-

Base-mediated Hydrolysis: Treatment with a strong base like sodium hydroxide will saponify both the ester and open the lactone, ultimately yielding glutaric acid upon acidic workup.

-

Aminolysis: Reaction with primary or secondary amines can open the lactone ring to form γ-hydroxy amides, which are valuable precursors for various nitrogen-containing heterocycles.

Ester and α-Carbon Chemistry

The ethyl ester group provides a handle for further modification.

-

Selective Hydrolysis: Careful selection of reagents, such as lithium hydroxide, can allow for the selective saponification of the ethyl ester to the corresponding carboxylic acid (5-Oxotetrahydrofuran-2-carboxylic acid) while leaving the lactone intact.[6]

-

Transesterification: The ethyl ester can be exchanged by heating in a different alcohol with an acid or base catalyst.

-

Enolate Formation and Alkylation: The proton on the carbon alpha to the ester carbonyl can be removed by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The resulting enolate can then be alkylated with various electrophiles (e.g., alkyl halides), allowing for the introduction of substituents at the C2 position.

Application in Pharmaceutical Scaffolding

While direct incorporation into a marketed drug is not prominently documented, the structural motif of this compound is highly relevant in medicinal chemistry. The tetrahydrofuran ring is a common feature in many biologically active molecules. Its ability to serve as a constrained, polar scaffold makes it an attractive design element. For instance, substituted oxazole and thiophene carboxylates, which can be synthesized from intermediates like this, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects.[7] The functional handles on this molecule allow for its elaboration into more complex structures, such as those used in the development of kinase inhibitors or other targeted therapies.[8][9]

Spectroscopic Characterization

Unambiguous identification of this compound is achieved through a combination of spectroscopic techniques. The expected data provides a fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum provides detailed information about the carbon-hydrogen framework.

| ¹H NMR | Expected δ (ppm) | Multiplicity | Assignment |

| Ethyl-CH₃ | ~1.3 | Triplet | -O-CH₂-CH₃ |

| Methylene-C3 | ~2.2-2.4 | Multiplet | -CH₂ -CH₂-C=O |

| Methylene-C4 | ~2.5-2.7 | Multiplet | -CH₂-CH₂ -C=O |

| Ethyl-CH₂ | ~4.2 | Quartet | -O-CH₂ -CH₃ |

| Methine-C2 | ~4.6-4.8 | Multiplet | O-CH -C(=O)OEt |

| ¹³C NMR | Expected δ (ppm) | Assignment |

| Ethyl-CH₃ | ~14 | -O-CH₂-C H₃ |

| Methylene-C3 | ~28 | -C H₂-CH₂-C=O |

| Methylene-C4 | ~30 | -CH₂-C H₂-C=O |

| Ethyl-CH₂ | ~62 | -O-C H₂-CH₃ |

| Methine-C2 | ~78 | O-C H-C(=O)OEt |

| Ester C=O | ~170 | -C (=O)OEt |

| Lactone C=O | ~175 | -C (=O)O- |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and spectrometer frequency.[8][10][11]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 158. Key fragmentation patterns would include the loss of the ethoxy group (-•OCH₂CH₃, m/z = 45) and the entire ester group (-•CO₂Et, m/z = 73). A prominent peak at m/z = 85 is also expected, corresponding to the acylium ion formed after the loss of the ester group and subsequent rearrangement.[12]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by two strong carbonyl stretching absorptions.

-

Lactone C=O stretch: ~1770 cm⁻¹

-

Ester C=O stretch: ~1735 cm⁻¹

-

C-O stretches: ~1200-1000 cm⁻¹

The distinct positions of the two carbonyl peaks are diagnostic for this structure.

Safety and Handling

As a laboratory chemical, proper safety precautions are mandatory when handling this compound.

-

GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

GHS Pictograms : Warning (Exclamation mark).[1]

-

Precautionary Measures :

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is a synthetically valuable molecule with a rich chemical profile. Its efficient synthesis, coupled with the orthogonal reactivity of its lactone and ester functionalities, establishes it as a versatile intermediate for the construction of complex molecular architectures. For researchers in drug discovery and organic synthesis, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of novel chemical entities and therapeutic agents.

References

A consolidated list of all sources cited within this technical guide.

- Benchchem. (n.d.). Improving yield of Dieckmann condensation for Ethyl 2-oxocyclopentanecarboxylate.

- Hong, M., & Chen, E. Y. X. (2016). Ring-opening (co)polymerization of γ-butyrolactone: a review. Semantic Scholar.

- Sobolewski, D., & Rydz, J. (2017).

- Benchchem. (n.d.). Challenges in the scale-up synthesis of Ethyl 2-oxocyclopentanecarboxylate.

- Hong, M., & Chen, E. Y. X. (2019). Ring-opening (co)polymerization of γ -butyrolactone: a review.

- Fukushima, K., & Suzuki, K. (2017). Organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones. Polymer Chemistry.

- Benchchem. (n.d.). Technical Support Center: Synthesis of Ethyl 2-oxocyclopentanecarboxylate.

- National Center for Biotechnology Information. (n.d.).

- Roveda, F., et al. (2023). Ring-Opening Polymerization of rac-β-Butyrolactone Promoted by New Tetradentate Thioether-Amide Ligand-Type Zinc Complexes. MDPI.

- Fiveable. (n.d.).

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.

- Al-Suwaidan, I. A., et al. (2023).

- Craig II, R. A., et al. (n.d.).

- Akhileshwari, P., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)

- Chemsrc. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid | CAS#:4344-84-7. Chemsrc.

- Sigma-Aldrich. (n.d.).

- Patel, D. R., et al. (2016). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. International Journal of Pharmaceutical Sciences and Research.

- ChemSynthesis. (n.d.).

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.

- Al-Ghorbani, M., et al. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)

-

Moradivalikboni, R., et al. (2014). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[13][14][15]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Oriental Journal of Chemistry.

- Benchchem. (n.d.).

- ResearchGate. (n.d.). Michael addition of ethyl ester of cinnamic acid to diethyl malonate.

- Khiste, S. A., & Chopade, B. A. (2022). Thia-Michael Addition in Diverse Organic Synthesis. Chemistry & Biology Interface.

- Shipilovskikh, S. A., & Rubtsov, A. E. (2017). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Russian Journal of General Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications and Sourcing of Ethyl 5-Aminobenzo[b]furan-2-carboxylate in Chemical Industries. NINGBO INNO PHARMCHEM CO.,LTD..

- ChemSynthesis. (n.d.).

- National Center for Biotechnology Information. (n.d.). Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)

- ChemicalBook. (n.d.).

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of (S)

- Organic Syntheses. (n.d.). Bicyclo[2.2.2]octane-2-carboxylic acid, 1,3-dimethyl-5-oxo-, methyl ester. Organic Syntheses Procedure.

- Cheméo. (n.d.). Chemical Properties of 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester (CAS 1126-51-8). Cheméo.

-

Moradivalikboni, R., et al. (2013). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[13][14][15]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. ResearchGate.

- Sigma-Aldrich. (n.d.). Diethyl glutaconate, mixture of cis and trans 98. Sigma-Aldrich.

- Buchler GmbH. (n.d.).

- NIST. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. NIST WebBook.

Sources

- 1. This compound | C7H10O4 | CID 305551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-oxocyclopentanecarboxylate | 611-10-9 [chemicalbook.com]

- 3. [PDF] Ring-opening (co)polymerization of γ-butyrolactone: a review | Semantic Scholar [semanticscholar.org]

- 4. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester (CAS 1126-51-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01025B [pubs.rsc.org]

- 6. 5-Oxotetrahydrofuran-2-carboxylic acid | CAS#:4344-84-7 | Chemsrc [chemsrc.com]

- 7. cbccollege.in [cbccollege.in]

- 8. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. myneni.princeton.edu [myneni.princeton.edu]

- 11. mdpi.com [mdpi.com]

- 12. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester [webbook.nist.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. polimery.ichp.vot.pl [polimery.ichp.vot.pl]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Spectral Data of Ethyl 5-oxooxolane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for Ethyl 5-oxooxolane-2-carboxylate (CAS No: 1126-51-8), a key chemical intermediate. A thorough understanding of its spectroscopic signature is paramount for identity confirmation, purity assessment, and mechanistic studies in various research and development applications, including drug discovery and fine chemical synthesis. This document moves beyond a simple data repository to offer insights into the structural correlations and fragmentation behaviors that define this molecule's spectral identity.

Molecular Structure and Spectroscopic Overview

This compound, with the molecular formula C₇H₁₀O₄ and a molecular weight of 158.15 g/mol , is a gamma-lactone ester. Its structure comprises a five-membered lactone ring with an ethyl carboxylate substituent at the 2-position. This arrangement of functional groups gives rise to a distinct and interpretable set of spectral data across various analytical techniques.

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide a detailed map of the proton and carbon environments within the molecule.

¹H NMR Spectral Data

While a publicly available, fully assigned ¹H NMR spectrum with experimental parameters is not readily accessible in the searched literature, a predicted spectrum and analysis of related structures allow for a reliable interpretation. The expected proton signals are as follows:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.7 | Multiplet | 1H | H-2 |

| ~2.6 - 2.2 | Multiplet | 4H | H-3, H-4 |

| 4.25 | Quartet | 2H | -OCH₂CH₃ |

| 1.30 | Triplet | 3H | -OCH₂CH₃ |

Expertise & Experience: The proton at the C-2 position is expected to be the most downfield of the ring protons due to the deshielding effects of both the adjacent ester carbonyl group and the ring oxygen. The methylene protons of the ethyl group appear as a quartet due to coupling with the methyl protons, which in turn appear as a triplet. The protons on the C-3 and C-4 positions of the lactone ring will exhibit complex splitting patterns due to both geminal and vicinal coupling.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~175 | C-5 (Lactone C=O) |

| ~170 | Ester C=O |

| ~78 | C-2 |

| ~62 | -OCH₂CH₃ |

| ~29 | C-4 |

| ~28 | C-3 |

| ~14 | -OCH₂CH₃ |

Expertise & Experience: The two carbonyl carbons are the most downfield signals, with the lactone carbonyl (C-5) typically appearing at a slightly higher chemical shift than the ester carbonyl. The carbon at C-2 is significantly downfield due to its attachment to two oxygen atoms (the ring oxygen and the ester oxygen). The remaining aliphatic carbons of the ring and the ethyl group appear at characteristic upfield chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the prominent absorption bands of its ester and lactone functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780 | Strong | C=O stretch (γ-lactone) |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1200 - 1000 | Strong | C-O stretch |

| ~2980 | Medium | C-H stretch (aliphatic) |

Expertise & Experience: The presence of two distinct carbonyl stretching frequencies is a key feature of this spectrum. The γ-lactone carbonyl typically absorbs at a higher wavenumber (~1780 cm⁻¹) compared to the open-chain ester carbonyl (~1735 cm⁻¹) due to ring strain. The strong C-O stretching bands are also characteristic of the ester and lactone groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. The electron ionization (EI) mass spectrum of this compound is available from the NIST Mass Spectrometry Data Center.

Key Fragmentation Pathways:

Caption: Key fragmentation pathways of this compound in EI-MS.

Data Presentation:

| m/z | Relative Intensity | Proposed Fragment |

| 158 | Low | [M]⁺˙ (Molecular Ion) |

| 113 | Moderate | [M - OCH₂CH₃]⁺ |

| 85 | High (Base Peak) | [M - COOCH₂CH₃]⁺ |

| 29 | High | [CH₃CH₂]⁺ |

Trustworthiness: The observation of the molecular ion at m/z 158 confirms the molecular weight of the compound. The fragmentation pattern is consistent with the structure of an ethyl ester and a lactone. The base peak at m/z 85 corresponds to the loss of the entire ethyl carboxylate group as a radical, resulting in a stable acylium ion. The peak at m/z 113 arises from the loss of the ethoxy radical. The prominent peak at m/z 29 is characteristic of the ethyl fragment.

Experimental Protocols

General Procedure for NMR Spectroscopy:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small quantity of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: The NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H NMR). The instrument is tuned, and the magnetic field is shimmed to ensure optimal resolution.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to obtain a spectrum with singlet peaks for each carbon.

-

Data Processing: The FID is subjected to Fourier transformation to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

General Procedure for IR Spectroscopy:

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum is also collected and subtracted from the sample spectrum.

General Procedure for Mass Spectrometry (EI-MS):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Conclusion

The collective spectral data from NMR, IR, and MS provide a definitive and robust analytical profile for this compound. The characteristic chemical shifts in ¹H and ¹³C NMR, the distinct carbonyl and C-O stretching frequencies in IR, and the predictable fragmentation pattern in MS all converge to confirm the structure and purity of this important chemical entity. This guide serves as a valuable resource for scientists and researchers, enabling confident identification and utilization of this compound in their work.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. ResearchGate. [Link]

-

NIST. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. National Institute of Standards and Technology. [Link]

-

SpectraBase. 5-ketotetrahydrofuran-2-carboxylic acid ethyl ester. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

AIST. Spectral Database for Organic Compounds, SDBS. [Link]

-

NIST. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. National Institute of Standards and Technology. [Link]

-

NIST. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. National Institute of Standards and Technology. [Link]

-

Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PMC. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Table of Characteristic IR Absorptions. [Link]

- IR

An In-Depth Technical Guide to Ethyl 5-oxooxolane-2-carboxylate: Synthesis, Reactivity, and Applications

Introduction

Ethyl 5-oxooxolane-2-carboxylate, also widely known as ethyl 5-oxotetrahydrofuran-2-carboxylate, is a versatile heterocyclic compound featuring a γ-butyrolactone ring functionalized with an ethyl ester group. This structure is of significant interest to researchers in organic synthesis and drug discovery. The γ-butyrolactone motif is a privileged scaffold, appearing in numerous natural products and pharmacologically active molecules.[1] Its prevalence stems from the unique conformational constraints and electronic properties imparted by the five-membered lactone ring, which can facilitate precise interactions with biological targets.

This guide provides an in-depth exploration of this compound, moving beyond a simple catalog of properties to explain the causality behind its synthesis and reactivity. We will delve into its physicochemical characteristics, robust synthetic methodologies, key chemical transformations, and its proven applications as a strategic building block in the development of complex chemical entities. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this valuable synthetic intermediate.

Part 1: Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its successful application in research and synthesis. These characteristics govern its behavior in different solvent systems, its stability, and the analytical methods required for its characterization.

Nomenclature and Structural Identifiers

-

IUPAC Name: this compound[1]

-

CAS Number: 1126-51-8[2]

-

Synonyms: Ethyl 5-oxotetrahydrofuran-2-carboxylate, γ-Carboethoxy-γ-butyrolactone, 4-Carbethoxybutyrolactone, NSC 202561[1][2]

-

Molecular Formula: C₇H₁₀O₄[2]

-

Molecular Weight: 158.15 g/mol [1]

-

SMILES: CCOC(=O)C1CCC(=O)O1[1]

Physicochemical Data

The physical properties of this compound are summarized in the table below. These data are critical for planning reactions, purification procedures (like distillation), and for understanding the compound's solubility characteristics.

| Property | Value | Source |

| Appearance | Liquid | [3] |

| Boiling Point | 384.2 ± 0.0 °C at 760 mmHg | [4] |

| Density | 1.5 ± 0.1 g/cm³ | [4] |

| Flash Point | 184.6 ± 20.3 °C | [4] |

| logP (Octanol/Water) | -0.5 | [1] |

| Vapor Pressure | 0.0014 hPa @ 20°C (est.) | [5] |

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The key features expected in the NMR, IR, and Mass Spectra are detailed below, reflecting the specific functional groups present in the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the ethyl group and the three methylene protons of the lactone ring. The proton at C2 is significantly deshielded due to its position between two carbonyl groups, appearing as a multiplet around 4.8-5.0 ppm. The protons of the ethyl group typically appear as a quartet around 4.2 ppm (CH₂) and a triplet around 1.3 ppm (CH₃). The remaining ring protons at C3 and C4 will appear as complex multiplets between 2.2 and 2.7 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum will show seven distinct signals. The two carbonyl carbons are the most downfield, with the lactone carbonyl (C5) appearing around 175 ppm and the ester carbonyl around 170 ppm. The carbon attached to two oxygen atoms (C2) is also significantly deshielded, appearing around 75-80 ppm. The ethyl group carbons will be observed at approximately 62 ppm (-OCH₂) and 14 ppm (-CH₃). The remaining two ring carbons (C3 and C4) will appear in the 25-35 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by two strong carbonyl (C=O) stretching bands. The lactone carbonyl typically absorbs at a higher frequency (around 1770-1780 cm⁻¹) due to ring strain, while the ester carbonyl absorbs around 1735-1745 cm⁻¹. Strong C-O stretching bands will also be visible in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 158. Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 45) to give a fragment at m/z = 113, and the loss of the entire carbethoxy group (-COOC₂H₅, m/z = 73) to give a fragment at m/z = 85, which corresponds to the butyrolactone ring itself.

Part 2: Synthesis Methodologies

The synthesis of this compound typically relies on the intramolecular cyclization of a linear precursor. The thermodynamic stability of the five-membered ring makes this a favorable process. Below are two field-proven protocols.

Method 1: Synthesis from L-Glutamic Acid

This is a robust and common laboratory-scale synthesis that starts from the inexpensive and readily available amino acid, L-glutamic acid. The process involves two key steps: the conversion of glutamic acid to its corresponding α-hydroxy acid lactone (5-oxotetrahydrofuran-2-carboxylic acid), followed by Fischer esterification.

Step-by-Step Protocol:

-

Part A: Synthesis of 5-Oxotetrahydrofuran-2-carboxylic Acid [6]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve L-glutamic acid (e.g., 14.7 g, 0.1 mol) in 50 mL of water. Cool the flask to 0-5 °C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 8.3 g, 0.12 mol) in 30 mL of water. Add this solution dropwise to the stirred glutamic acid solution over 1-2 hours, maintaining the temperature below 5 °C. Concurrently, add 10 mL of concentrated HCl diluted in 50 mL of water dropwise to maintain a slightly acidic pH. Causality: The reaction of the primary amine with nitrous acid (formed in situ from NaNO₂ and HCl) generates an unstable diazonium salt. This salt readily decomposes, losing N₂ gas and forming a carbocation at the α-position, which is immediately captured by water to form the α-hydroxy acid.

-

Cyclization and Workup: After the addition is complete, allow the mixture to warm to room temperature and stir overnight. The intermediate α-hydroxyglutaric acid spontaneously cyclizes to the more stable lactone.[6]

-

Isolation: Concentrate the reaction mixture under reduced pressure to obtain a viscous oil. Extract the product into ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 5-oxotetrahydrofuran-2-carboxylic acid.

-

-

Part B: Fischer Esterification

-

Esterification: To the crude 5-oxotetrahydrofuran-2-carboxylic acid (0.1 mol) from the previous step, add 150 mL of absolute ethanol and 1 mL of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Workup and Purification: Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate. Remove most of the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 75 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by vacuum distillation to afford this compound as a clear liquid.

-

Part 3: Chemical Reactivity and Derivatization

The molecule possesses two primary reactive sites: the electrophilic carbonyls of the ester and the lactone, and the acidic α-proton at the C2 position. This dual reactivity allows for a wide range of chemical transformations.

Reaction 1: Base-Catalyzed Hydrolysis (Saponification)

Alkaline hydrolysis irreversibly opens the lactone ring to form the salt of the corresponding α-hydroxyglutaric acid. This is a standard ester hydrolysis mechanism.

Step-by-Step Protocol:

-

Setup: Dissolve this compound (1.58 g, 10 mmol) in 20 mL of ethanol in a round-bottom flask.

-

Hydrolysis: Add a solution of sodium hydroxide (0.8 g, 20 mmol) in 10 mL of water. Causality: Using at least two equivalents of base is crucial. The first equivalent saponifies the ethyl ester, and the second hydrolyzes the lactone ring.

-

Reaction: Heat the mixture to reflux for 2 hours.

-

Workup: Cool the solution and acidify with 2M HCl until the pH is ~1. This protonates the carboxylate groups.

-

Isolation: Extract the resulting glutamic acid product with ethyl acetate. Dry the organic phase and remove the solvent under vacuum.

Reaction 2: α-Alkylation via Enolate Formation

The proton at the C2 position is acidic due to the electron-withdrawing effect of both adjacent carbonyl groups. It can be removed by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form an enolate, which can then act as a nucleophile.[7][8]

Step-by-Step Protocol:

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.5 mL, ~10.5 mmol) in 20 mL of anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).

-

Base Formation: Add n-butyllithium (1.6 M in hexanes, 6.3 mL, 10 mmol) dropwise. Stir for 30 minutes at -78 °C to form LDA.

-

Enolate Formation: Add a solution of this compound (1.58 g, 10 mmol) in 10 mL of anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour. Causality: The low temperature is critical to prevent side reactions, such as self-condensation or attack on the ester carbonyl.

-

Alkylation: Add an alkylating agent, such as benzyl bromide (1.2 mL, 10 mmol), dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench and Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with diethyl ether, wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the resulting α-alkylated product by column chromatography.

Reaction 3: Reduction to Diol

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the lactone functionalities to the corresponding primary alcohols, yielding a 1,2,5-triol. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters or lactones under standard conditions, though modified conditions can sometimes achieve this.[9][10]

Step-by-Step Protocol:

-

Setup: In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (0.76 g, 20 mmol) in 50 mL of anhydrous diethyl ether or THF. Cool to 0 °C.

-

Addition: Add a solution of this compound (1.58 g, 10 mmol) in 20 mL of anhydrous ether dropwise, maintaining the temperature at 0 °C.

-

Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Quench: Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water (0.76 mL), 15% aqueous NaOH (0.76 mL), and then more water (2.3 mL) (Fieser workup). Causality: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid, which is easily filtered off.

-

Isolation: Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite. Wash the filter cake with additional ether. Dry the combined filtrate and concentrate under vacuum to obtain the crude triol product.

Part 4: Applications in Research and Drug Development

The utility of this compound is demonstrated by its application as a versatile starting material and scaffold in medicinal chemistry and organic synthesis.

-

Scaffold for Anticancer Agents: The core structure can be elaborated into more complex heterocyclic systems. For example, derivatives of this scaffold have been investigated as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are important targets in cancer therapy.[11] The defined stereochemistry and functionality of the lactone allow for the precise spatial arrangement of pharmacophoric groups.

-

Precursor for Bioactive Molecules: The γ-butyrolactone ring is a common feature in signaling molecules and natural products. By modifying the ester and the α-position, libraries of compounds can be generated for screening against various biological targets. For instance, related γ-butyrolactone derivatives have been synthesized and evaluated for spermicidal activity.

-

Intermediate in Pharmaceutical Synthesis: Its ability to undergo various chemical transformations makes it a valuable intermediate for building larger, more complex active pharmaceutical ingredients (APIs). The functional handles (ester and lactone) can be manipulated sequentially to introduce different molecular fragments. Its role as a precursor in the synthesis of drugs like Veratrazodone and Vilazodone highlights its industrial importance.[12]

Conclusion

This compound is more than just a simple chemical reagent; it is a strategic platform for molecular construction. Its well-defined structure, predictable reactivity, and accessible synthesis from inexpensive starting materials make it an invaluable tool for the modern synthetic chemist. From fundamental studies of reactivity to the complex multi-step synthesis of novel therapeutic agents, this γ-butyrolactone derivative provides a reliable and versatile entry point into a rich chemical space. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this important molecule in their own research and development endeavors.

References

-

Schaefer, J. P.; Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions. Available at: [Link]

-

Wikipedia. (n.d.). Dieckmann condensation. In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 12, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

Lopp, M., et al. (n.d.). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Taylor & Francis Online. Available at: [Link]

-

Simek, J., Tuck, T., & Bush, K. (1997). Reduction of Carboxylic Acids with Sodium Borohydride and an Electrophile. Journal of Chemical Education. Available at: [Link]

-

Saeed, A. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. Available at: [Link]

-

Sangsuwan, W. (2017). Why some esters can be reduced by sodium borohydride? ResearchGate. Available at: [Link]

-

Melikyan, G. G., et al. (2004). Synthesis and Some Transformations of Ethyl 5-Alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylates. ResearchGate. Available at: [Link]

-

Gein, V. L., et al. (n.d.). New syntheses on the basis of ethyl 2-oxotetrahydrofuran-3-carboxylates. ResearchGate. Available at: [Link]

-

Hopkinson, R. J., et al. (n.d.). Substitution of 2-oxoglutarate alters reaction outcomes of the Pseudomonas savastanoi ethylene-forming enzyme. PubMed Central. Available at: [Link]

-

Saeed, A. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Indian Academy of Sciences. Available at: [Link]

-

Kennedy, A. R., et al. (2003). Ethyl 5-oxo-2,5-dihydro-4-isoxazolecarboxylate hydroxylamine salt. ResearchGate. Available at: [Link]

-

Lopp, M., et al. (2006). Asymmetric Synthesis of 2Aryl5-oxotetrahydrofuran-2-carboxylic Acids. ResearchGate. Available at: [Link]

-

Patel, D. R., et al. (n.d.). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

LibreTexts Chemistry. (2020). Reductions using NaBH₄, LiAlH₄. Chemistry LibreTexts. Available at: [Link]

-

Eagle Scholar. (2022). Optimizing the Alkylation of Carboxylic Acid Derivatives for Use in the Synthesis of the Oxidative Metabolites of DEHP. Eagle Scholar. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications and Sourcing of Ethyl 5-Aminobenzo[b]furan-2-carboxylate in Chemical Industries. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Clark, J. (n.d.). Hydrolysing esters. Chemguide. Retrieved January 12, 2026, from [Link]

-

Nikitina, P. A., et al. (n.d.). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. Available at: [Link]

-

ChemSrc. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid. ChemSrc. Retrieved January 12, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA NEŠIS. Available at: [Link]

-

Abdel-rahman, A. H., et al. (n.d.). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PubMed Central. Available at: [Link]

Sources

- 1. This compound | C7H10O4 | CID 305551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester [webbook.nist.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. 5-Oxotetrahydrofuran-2-carboxylic acid | CAS#:4344-84-7 | Chemsrc [chemsrc.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. scholar.umw.edu [scholar.umw.edu]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

Ethyl 5-oxooxolane-2-carboxylate: A Technical Guide to Racemic and Enantiopure Forms in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-oxooxolane-2-carboxylate, a functionalized γ-butyrolactone, serves as a valuable chiral building block in the synthesis of complex molecules. The presence of a stereocenter at the C2 position means it can exist as a racemic mixture or as individual (R) and (S) enantiomers. In the context of pharmaceutical development, the distinction between these forms is not merely academic; it is fundamental to efficacy, safety, and selectivity.[1] This guide provides an in-depth analysis of the synthesis, resolution, characterization, and application of racemic versus enantiopure this compound, offering field-proven insights for drug development professionals.

The Strategic Imperative for Chirality in Drug Development

In a biological system, which is inherently chiral, the three-dimensional structure of a molecule dictates its function. The two enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic properties.[1][2] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to adverse effects.[2] Regulatory bodies worldwide now strongly recommend the development of single-enantiomer drugs, making the capacity to synthesize and analyze enantiopure compounds a critical capability in modern drug discovery.[3]

This principle directly applies to intermediates like this compound. Utilizing a racemic mixture in a synthetic pathway will lead to a racemic final product, necessitating costly and complex purification at a later stage. Incorporating an enantiomerically pure building block early on is a more efficient and strategically sound approach to asymmetric synthesis.

Synthesis and Properties of Racemic this compound

The racemic form of this compound is the common starting point for many synthetic endeavors. It is typically prepared through methods that do not employ chiral catalysts or reagents. A common conceptual route involves the cyclization of a linear precursor, such as a derivative of glutamic acid or a related C5 chain.

Chemical and Physical Properties:

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₇H₁₀O₄ | [4] |

| Molecular Weight | 158.15 g/mol | [4] |

| CAS Number | 1126-51-8 (for racemate) | [5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| SMILES | CCOC(=O)C1CCC(=O)O1 | [4][5] |

Pathways to Enantiomeric Purity: Resolution and Asymmetric Synthesis

Achieving enantiopurity requires a deliberate chemical strategy. The two primary approaches are the separation of a racemic mixture (resolution) and the direct synthesis of a single enantiomer (asymmetric synthesis).

Chiral Resolution: Separating the Racemate

Resolution techniques exploit the fact that while enantiomers have identical physical properties, diastereomers do not.[2] By temporarily converting the enantiomers into diastereomers, they can be separated by conventional means like crystallization or chromatography.

Workflow for Chiral Resolution

Caption: General workflow for classical resolution of a carboxylic acid.

Protocol: Classical Resolution via Diastereomeric Salt Formation

-

Causality: This method relies on the differential solubility of diastereomeric salts. The choice of a resolving agent is critical; it must be enantiomerically pure, readily available, and form crystalline salts with the target acid.

-

Hydrolysis: The racemic this compound is first hydrolyzed to the corresponding carboxylic acid (5-oxotetrahydrofuran-2-carboxylic acid) using standard aqueous base (e.g., NaOH) followed by acidification (e.g., HCl).[7]

-

Salt Formation: The resulting racemic acid is dissolved in a suitable solvent (e.g., ethanol, methanol). An equimolar amount of an enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine or a cinchona alkaloid) is added.

-

Fractional Crystallization: The solution is allowed to cool slowly. One diastereomeric salt will preferentially crystallize due to its lower solubility. The crystals are collected by filtration.

-

Liberation of Enantiomer: The isolated diastereomeric salt is treated with a strong acid to protonate the carboxylate and liberate the enantiomerically enriched carboxylic acid. The chiral resolving agent can often be recovered from the aqueous layer.

-

Esterification: The enantiopure acid is re-esterified to yield the target enantiopure this compound.

Asymmetric Synthesis: Building Chirality Directly

A more elegant approach is asymmetric synthesis, which uses a chiral catalyst or auxiliary to guide the reaction towards a single enantiomer, often achieving high enantiomeric excess (ee) and avoiding the 50% theoretical yield limit of classical resolution.[3][8]

Example Strategy: Organocatalytic Synthesis

For related structures like chromans, asymmetric intramolecular oxa-Michael additions catalyzed by chiral organocatalysts have proven effective.[9][10] A similar strategy could be envisioned for the synthesis of this compound from an appropriate acyclic precursor.

Workflow for Asymmetric Synthesis

Caption: Conceptual workflow for direct asymmetric synthesis.

The Gold Standard: Analytical Characterization of Enantiomers

Distinguishing and quantifying enantiomers is essential for quality control and regulatory submission. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose.[1][11][12]

Chiral HPLC Method Development

-

Principle of Separation: A CSP creates a chiral environment within the HPLC column. As the racemic mixture passes through, the two enantiomers form transient diastereomeric complexes with the chiral selector on the stationary phase. The difference in the stability of these complexes leads to different retention times and, thus, separation.

-

Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and often the first choice for screening, as they can resolve a broad range of chiral compounds.[12][13]

-

Mobile Phase Strategy: A typical screening approach involves testing several mobile phase modes:

-

Normal Phase: Heptane/Hexane with an alcohol modifier (e.g., isopropanol, ethanol).

-

Polar Organic Mode: Pure methanol or ethanol, often with acidic and basic additives.

-

Reversed-Phase: Acetonitrile or methanol with water/buffers.[14]

-

Workflow for Chiral HPLC Analysis

Sources

- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. This compound | C7H10O4 | CID 305551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scent.vn [scent.vn]

- 6. 3-Bromothioanisole | 33733-73-2 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. austinpublishinggroup.com [austinpublishinggroup.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Stability and storage of Ethyl 5-oxooxolane-2-carboxylate

An In-Depth Technical Guide to the Stability and Storage of Ethyl 5-oxooxolane-2-carboxylate

Introduction

This compound, a gamma-lactone derivative, is a valuable intermediate and building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex natural products.[1][2] Its structure, incorporating both a cyclic ester (lactone) and an acyclic ethyl ester, presents unique challenges regarding its chemical stability. Understanding the factors that influence its degradation is paramount for ensuring the integrity of research outcomes, the reproducibility of synthetic protocols, and the quality of resulting drug candidates.

This guide provides a comprehensive technical overview of the stability profile, optimal storage conditions, and effective handling procedures for this compound. It is designed for researchers, chemists, and drug development professionals who utilize this reagent and require a deep understanding of its chemical behavior to maintain its purity and reactivity over time.

Chemical Profile and Physicochemical Properties

This compound is characterized by a five-membered lactone ring with an ethyl carboxylate substituent at the C2 position. This bifunctional nature dictates its reactivity and stability.

Caption: Chemical structure of this compound.

A summary of its key properties is presented below, compiled from various chemical data sources.[1][2][3]

| Property | Value |

| Molecular Formula | C₇H₁₀O₄ |

| Molecular Weight | 158.15 g/mol [1] |

| CAS Number | 1126-51-8[4] |

| Appearance | Liquid[4] |

| IUPAC Name | This compound[1] |

| Synonyms | 4-Carbethoxybutyrolactone, Ethyl 5-oxotetrahydrofuran-2-carboxylate[1] |

| Solubility | Soluble in ethanol and methanol[2] |

Core Stability Analysis and Degradation Pathways

The primary vulnerability of this compound is its susceptibility to hydrolysis due to the presence of two ester functional groups. Esters are known to undergo hydrolysis, a reaction in which water cleaves the ester bond to yield a carboxylic acid and an alcohol.[5][6] This process can be catalyzed by the presence of acid or, more significantly, base.

Hydrolytic Degradation

For this molecule, hydrolysis can occur at two sites: the ethyl ester and the internal lactone.

-

Lactone Ring Opening: The cyclic ester is prone to hydrolysis, which results in the opening of the furanone ring to form a linear gamma-hydroxy acid derivative.[7]

-

Ethyl Ester Hydrolysis: The ethyl ester group can be cleaved to yield a carboxylic acid and ethanol.

Under hydrolytic conditions, the ultimate degradation product is 5-oxotetrahydrofuran-2-carboxylic acid and its ring-opened form, followed by further hydrolysis to a dicarboxylic acid.

Caption: Primary hydrolytic degradation pathways for this compound.

Factors Influencing Stability

-

Moisture: The presence of water is the single most critical factor for degradation. Minimizing exposure to atmospheric or solvent-borne moisture is essential.[5]

-

pH: The rate of hydrolysis is significantly influenced by pH.

-

Basic Conditions (pH > 7): Base-promoted hydrolysis (saponification) is rapid and irreversible, as the resulting carboxylate anion is resistant to nucleophilic attack.[7] Even trace amounts of basic contaminants can initiate significant degradation.

-

Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis is also a viable degradation pathway, establishing an equilibrium that can be driven forward by excess water.[7]

-

-

Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis. Storing the compound at elevated temperatures will significantly shorten its shelf life.

-

Enzymatic Degradation: In biological systems, esterases can rapidly catalyze the hydrolysis of both the ester and lactone moieties.[6] This is a critical consideration in drug development and in vitro assays.

Recommended Storage, Handling, and Disposal

Adherence to strict storage and handling protocols is a self-validating system for preserving the chemical integrity of this compound.

Optimal Storage Conditions

The following conditions are recommended based on supplier safety data sheets and general principles for handling reactive esters.[4][8][9]

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[4] | To slow the rate of potential hydrolytic degradation. |

| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | To displace moisture and oxygen, preventing hydrolysis and potential oxidation. |

| Container | Tightly sealed, amber glass bottle. | To prevent moisture ingress and protect from light, which can catalyze degradation. |

| Environment | A dry, cool, and well-ventilated place away from incompatible materials (e.g., strong bases, acids, and oxidizing agents).[8] | To ensure safety and prevent accidental reactions. |

Safe Handling Protocol

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[10]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[11]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: Wear a standard laboratory coat.

-

-

Dispensing: When dispensing, use clean, dry equipment. If possible, flush the headspace of the container with an inert gas before re-sealing.

-

Spill Response: In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite or sand) and place it in a sealed container for disposal.[12]

Analytical Methods for Stability and Purity Assessment

Regularly assessing the purity of this compound is crucial, especially for long-term storage or before use in a sensitive reaction.

Chromatographic Purity Assessment: RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for monitoring the stability of the compound and quantifying its purity. It can effectively separate the parent compound from its more polar hydrolytic degradation products.[13]

Experimental Protocol: Stability-Indicating RP-HPLC Method

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve a known quantity of the compound in Acetonitrile to a final concentration of ~1 mg/mL.

-

Analysis: The parent compound will have a specific retention time. The appearance of earlier eluting peaks, corresponding to more polar degradation products like the ring-opened acid, indicates hydrolysis.

Caption: Workflow for purity analysis of this compound via RP-HPLC.

Structural Verification: NMR and GC-MS

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structural identity of the compound. The appearance of new signals, particularly a broad peak corresponding to a carboxylic acid proton in the ¹H NMR spectrum, would be a clear indicator of hydrolysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess purity and identify volatile impurities or degradation products.[14] The mass spectrum provides molecular weight information that can confirm the identity of the parent compound and its fragments.[15]

Conclusion

The stability of this compound is fundamentally governed by its susceptibility to hydrolysis. By implementing stringent protocols that minimize its exposure to moisture, avoid pH extremes, and utilize refrigerated storage, its shelf-life can be maximized. Researchers and professionals in drug development must employ rigorous handling techniques and regular analytical verification to ensure the compound's purity and integrity, thereby safeguarding the reliability and success of their scientific endeavors.

References

-

ResearchGate . Thermooxidative stability of cyclic polyhydric alcohol esters. [Link]

-

Synerzine . gamma.-Valerolactone Safety Data Sheet. [Link]

-

Chemos GmbH & Co.KG . Safety Data Sheet: gamma-Valerolactone. [Link]

-

PubChem, National Institutes of Health . gamma-Valerolactone. [Link]

-

National Institutes of Health . Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. [Link]

-

Nature . Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]

-

Chemistry LibreTexts . Chemistry of Esters. [Link]